4-(4-Chlorophenyl)butan-2-one
Overview
Description
4-(4-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO. It is a pale-yellow liquid with a boiling point of 90-91°C at 0.5 mmHg . This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-(4-Chlorophenyl)butan-2-one involves the reductive arylation of electron-deficient olefins. The procedure includes the use of 15% aqueous titanium trichloride, N,N-Dimethylformamide, and freshly distilled 3-buten-2-one . The reaction is carried out under nitrogen atmosphere with controlled temperature conditions (0-5°C) and involves the addition of 4-chlorobenzenediazonium chloride solution .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)butan-2-one undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Reduction: 4-(4-Chlorophenyl)butan-2-ol
Oxidation: 4-(4-Chlorophenyl)butanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Chlorophenyl)butan-2-ol: The reduced form of 4-(4-Chlorophenyl)butan-2-one.
4-(4-Chlorophenyl)butanoic acid: The oxidized form of the compound.
4-(4-Chlorophenyl)butan-2-amine: A derivative with an amine group instead of a ketone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo reduction, oxidation, and substitution reactions makes it valuable in different research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWRHEOCEWDYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277008 | |
Record name | 4-(4-chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-75-0 | |
Record name | 3506-75-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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